2-(2-Methylhydrazono)malonic acid
Description
2-(2-Methylhydrazono)malonic acid is a malonic acid derivative featuring a methylhydrazono group (–N=N–CH₃) at the second carbon position. Malonic acid (C₃H₄O₄) is a dicarboxylic acid with a central CH₂ group flanked by two carboxylic acid moieties. Derivatives like this compound are of interest due to their modified reactivity, biological activity, and applications in organic synthesis or pharmaceuticals .
Properties
Molecular Formula |
C4H6N2O4 |
|---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
2-(methylhydrazinylidene)propanedioic acid |
InChI |
InChI=1S/C4H6N2O4/c1-5-6-2(3(7)8)4(9)10/h5H,1H3,(H,7,8)(H,9,10) |
InChI Key |
LPCGGIJMHWHMIG-UHFFFAOYSA-N |
Canonical SMILES |
CNN=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Malonic Acid Derivatives
Methylmalonic Acid (C₄H₆O₄)
- Structure: Features a methyl (–CH₃) group at the central carbon instead of a hydrazono moiety.
- Properties : Melting point (mp) = 170°C (decomposes), molecular weight (MW) = 118.09 g/mol .
2-Ethylmalonic Acid (C₅H₈O₄)
- Structure : Contains an ethyl (–CH₂CH₃) substituent at the central carbon.
- Key Differences: Bulkier alkyl groups may reduce solubility in polar solvents compared to the hydrazono derivative.
2-Benzylmalonic Acid (C₁₀H₁₀O₄)
- Structure: A benzyl (–CH₂C₆H₅) group replaces the hydrazono moiety.
Malonic Acid Dimethyl Esters (e.g., Compounds 14f–14j)
- Structure : Malonic acid esters with indolylidene substituents (e.g., ethoxycarbonyl, bromo, methoxy groups).
- Properties :
- 14f : mp = 133–134°C, MW = 347.35 g/mol.
- 14g : mp = 151–152°C, MW = 333.36 g/mol.
- 14h : mp = 111–112°C (bromo substituent reduces symmetry, lowering mp).
- Key Differences: Esterification and heterocyclic substituents alter thermal stability and reactivity compared to the hydrazono derivative .
Hydrazono-Containing Derivatives
2-[(4-Methylbenzoyl)hydrazono]propionic Acid Monohydrate
- Structure: Propionic acid backbone with a 4-methylbenzoyl-hydrazono group.
- Properties : Crystalline structure confirmed via X-ray diffraction; MW = 255.26 g/mol.
- Key Differences : The propionic acid chain (vs. malonic acid) shortens the distance between functional groups, influencing intermolecular interactions .
Ethyl 2-Chloro-2-[2-(4-Methoxyphenyl)hydrazono]acetate
- Structure: Ethyl ester with chloro and 4-methoxyphenyl-hydrazono groups.
- Properties : MW = 270.69 g/mol; used in pharmaceutical intermediates.
- Key Differences : The chloro substituent enhances electrophilicity, while the ester group increases volatility .
Anti-inflammatory Malonamates
- Example : N-[2-(6-Methoxy)benzothiazolyl]malonamic acid (23).
- Activity : Significant inhibition of carrageenin-induced rat paw edema.
Antifungal Malonic Acid Derivatives
- Example : Malonic acid inhibits Sclerotinia sclerotiorum by reducing oxalic acid secretion (inhibition rate = 67.6% at 2 mg/mL).
- Key Insight: Hydrazono derivatives could enhance antifungal efficacy via coordination with metal ions in fungal enzymes .
Physical and Chemical Properties
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